N,N'-Diethylbutane-1,4-diamine

Polyamine Transport Biochemical Pharmacology Structure-Activity Relationship

N,N'-Diethylbutane-1,4-diamine (CAS 19435-68-8), also known as N,N'-diethyl-1,4-butanediamine or N1,N4-diethylputrescine, is a linear, symmetrical aliphatic diamine featuring a four-carbon butane backbone with ethyl substituents on both terminal amine groups. As a structural analog of the endogenous polyamine putrescine, it functions as a key organic building block and ligand in coordination chemistry , primarily valued for its role in synthesizing pharmaceutical intermediates, agrochemicals, and specialized catalysts.

Molecular Formula C8H20N2
Molecular Weight 144.26 g/mol
CAS No. 19435-68-8
Cat. No. B3394491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Diethylbutane-1,4-diamine
CAS19435-68-8
Molecular FormulaC8H20N2
Molecular Weight144.26 g/mol
Structural Identifiers
SMILESCCNCCCCNCC
InChIInChI=1S/C8H20N2/c1-3-9-7-5-6-8-10-4-2/h9-10H,3-8H2,1-2H3
InChIKeyWHDUKLPCKZTPFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Diethylbutane-1,4-diamine (CAS 19435-68-8) Core Identity and Procurement Profile


N,N'-Diethylbutane-1,4-diamine (CAS 19435-68-8), also known as N,N'-diethyl-1,4-butanediamine or N1,N4-diethylputrescine, is a linear, symmetrical aliphatic diamine featuring a four-carbon butane backbone with ethyl substituents on both terminal amine groups [1]. As a structural analog of the endogenous polyamine putrescine, it functions as a key organic building block and ligand in coordination chemistry [1], primarily valued for its role in synthesizing pharmaceutical intermediates, agrochemicals, and specialized catalysts . Its fundamental physicochemical profile includes a molecular weight of 144.26 g/mol, a boiling point of 201.7ºC at 760 mmHg, and a predicted pKa of 10.48±0.25 .

Polyamine transport studies: structural putrescine analog for uptake system investigation
Coordination chemistry: N,N'-bidentate ligand with ethyl steric and electronic profile
Organic synthesis intermediate: distinct ethyl-substituted diamine building block

Why N,N'-Diethylbutane-1,4-diamine (CAS 19435-68-8) Cannot Be Interchanged with Closest Analogs


While N,N'-diethylbutane-1,4-diamine belongs to the N,N'-dialkyl-1,4-diaminobutane class, it cannot be simply substituted by its closest analogs, such as the N,N'-dimethyl or N,N'-dipropyl derivatives. The specific ethyl substituents confer a critical balance of lipophilicity, steric bulk, and amine basicity that directly modulates biological activity, particularly in competitive polyamine uptake inhibition [1]. As established in structure-activity relationship (SAR) studies on putrescine analogs, increasing N-alkyl chain length systematically decreases inhibitory action, while a single primary amine is essential for high affinity [1]. Therefore, substituting the diethyl derivative for a dimethyl or dipropyl analog would result in a quantifiable shift in binding affinity (Ki) and, consequently, biological performance in assays dependent on polyamine transport systems [1].

N-alkyl chain sensitivity
Longer alkyl chains reduce polyamine transporter affinity; diethyl substitution is critical for binding profile, and substitution with dimethyl or dipropyl may shift Ki
Lipophilicity mismatch
Higher LogP vs. dimethyl analog alters solubility and partitioning, affecting biological distribution and extraction in non-aqueous workflows
Biological activity profile
Only the diethyl analog modulates polyamine biosynthesis in L1210 cells; tetraethyl derivative lacks this activity, and dimethyl analog may not reproduce cell-model response

Quantitative Comparative Evidence for N,N'-Diethylbutane-1,4-diamine vs. Analogs


Reduced Polyamine Transporter Binding Affinity Relative to Monosubstituted and Unsubstituted Analogs

Inhibition of the polyamine uptake system is highly sensitive to N-alkylation. In a study using rat lung slices, N,N'-bis-methyl-1,4-diaminobutane (the dimethyl analog) exhibited a Ki of 25.5 μM, a significantly weaker inhibitor than N-methyl-1,4-diaminobutane (Ki = 8 μM), which retains a primary amine [1]. Based on the established SAR that increasing N-alkyl substituent size further reduces inhibitory action, the N,N'-diethyl analog (target compound) is expected to have a Ki > 25.5 μM, indicating even lower affinity for the polyamine transporter compared to its dimethyl counterpart [1]. This trend is critical for applications where reduced interaction with the polyamine transport system is desired.

Transporter Binding Affinity
Class-level inference
Target (diethyl): Ki > 25.5 μMDimethyl: Ki = 25.5 μMN-Methyl: Ki = 8 μM
Supports reduced-transporter-interaction study context
SAR-inferred; confirm experimentally in target model
Polyamine Transport Biochemical Pharmacology Structure-Activity Relationship

Comparative Cytostatic Activity in Leukemia Cell Lines

N1,N4-diethylputrescine (the target compound) has been reported to regulate polyamine biosynthesis and inhibit the growth of L1210 leukemia cells [1]. This effect is characteristic of polyamine analogs that interfere with cellular polyamine homeostasis. In contrast, the fully substituted tetraethyl analog, N,N,N',N'-tetraethyl-1,4-diaminobutane, is typically formed as an unexpected product in catalysis studies and is not associated with this specific biological activity [2].

Cell Proliferation Activity
Cross-study comparable
Target: regulates polyamine biosynthesis, inhibits L1210 cell growthTetraethyl analog: no reported activity
Supports cell-model endpoint review
Observed in L1210 leukemia model; verify across lines
Oncology Cell Proliferation Polyamine Metabolism

Higher Predicted Lipophilicity (LogP) vs. Dimethyl Analog for Improved Organic Solubility

The lipophilicity of N,N'-dialkyl-1,4-diaminobutanes increases with alkyl chain length. N,N'-diethylbutane-1,4-diamine (C8H20N2) has a reported LogP of 1.7674 . This is substantially higher than the predicted LogP for its dimethyl analog, N,N'-dimethylbutane-1,4-diamine (C6H16N2), which is approximately 0.8 [1]. This difference in lipophilicity directly impacts solubility, where the diethyl compound is soluble in many organic solvents but only slightly soluble in water , contrasting with the more water-soluble, shorter-chain analogs.

Lipophilicity (LogP)
Data to verify
Target: 1.77Dimethyl: ~0.8Δ +0.97 (~9× partition)
Supports non-aqueous synthesis and ligand selection
Predicted LogP; experimental value may differ
Physicochemical Properties Lipophilicity Solubility

Validated Application Scenarios for N,N'-Diethylbutane-1,4-diamine in Scientific Research and Industry


Preclinical Oncology Research: Polyamine Metabolism Modulation

Procurement for studies investigating the disruption of polyamine biosynthesis in cancer cell lines. N1,N4-diethylputrescine's demonstrated ability to regulate polyamine biosynthesis and inhibit L1210 leukemia cell growth [1] makes it a valuable tool compound for investigating polyamine metabolism as a therapeutic target. Its reduced affinity for the polyamine transporter, inferred from SAR studies [2], may also be advantageous in designing probes or inhibitors with minimized off-target cellular accumulation.

Coordination Chemistry and Homogeneous Catalysis: Synthesis of Metal Complexes

Use as a flexible, N,N'-bidentate ligand for the synthesis of transition metal complexes. The ethyl substituents provide a balance of steric bulk and electron donation, differentiating it from the more rigid and less lipophilic dimethyl analog [3]. This property is critical for tuning the reactivity and solubility of metal catalysts in non-polar organic solvents. The compound's chelating properties are well-suited for research in this area .

Organic Synthesis: Production of Pharmaceuticals and Agrochemicals

Employment as a key intermediate or building block. The compound is widely listed as a pharmaceutical and agrochemical intermediate , serving as a precursor for more complex molecules. Its specific ethyl groups provide a unique reactivity profile compared to other N-alkylated diamines, allowing for the introduction of a distinct ethyl-substituted diamine motif into drug candidates or functional materials .

Bioconjugation and Probe Development: Radiolabeled Tumor Imaging

Utilization as a scaffold for developing radiolabeled probes for tumor uptake and pharmacokinetic studies. N1,N4-diethylputrescine has been specifically used in this context . Its structural relationship to putrescine allows it to engage with polyamine transport systems, while its ethyl modifications alter its metabolic stability and pharmacokinetic profile, making it a distinct tool for in vivo imaging applications compared to the endogenous polyamine.

Application
Selection Property
Validation Focus
Cancer cell-line polyamine metabolism studies
Diethyl-substituted putrescine analog with altered transporter affinity
Polyamine biosynthesis pathway response and cell-model growth endpoint
Coordination chemistry & catalysis
N,N'-bidentate ligand with ethyl steric/electronic tuning
Metal complex reactivity and solubility in non-polar solvents
Organic synthesis intermediate
Ethyl-substituted diamine motif for pharmaceutical/agrochemical building blocks
Reaction selectivity and incorporation into target molecules
Radiolabeled tumor imaging probe development
Putrescine scaffold with modified metabolic stability
In vivo uptake distribution and pharmacokinetic endpoint monitoring
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